N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide
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Overview
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a furan ring, a methoxyethyl group, and a methyl-substituted thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide typically involves the following steps:
Formation of the Furan-3-ylmethyl Intermediate: This step involves the reaction of furan-3-carboxaldehyde with a suitable reducing agent to form furan-3-ylmethanol.
Introduction of the Methoxyethyl Group: The furan-3-ylmethanol is then reacted with 2-methoxyethylamine under appropriate conditions to form N-(furan-3-ylmethyl)-N-(2-methoxyethyl)amine.
Formation of the Thiophene Carboxamide: The final step involves the reaction of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)amine with 4-methylthiophene-2-carbonyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the thiophene ring can be reduced to form corresponding alcohols.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the thiophene ring.
Substitution: Various substituted thiophene carboxamides.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide can be compared with other similar compounds, such as:
N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide: Differing by the position of the furan ring substitution.
N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)-4-methylthiophene-2-carboxamide: Differing by the length of the alkoxy group.
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylthiophene-2-carboxamide: Differing by the position of the methyl group on the thiophene ring.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-11-7-13(19-10-11)14(16)15(4-6-17-2)8-12-3-5-18-9-12/h3,5,7,9-10H,4,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOGYXGIHQDCCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N(CCOC)CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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